Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate is a 1,2,3-triazole derivative featuring a methyloxetane substituent and a methyl ester group. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry-based syntheses .
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 1-[(3-methyloxetan-3-yl)methyl]triazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O3/c1-9(5-15-6-9)4-12-3-7(10-11-12)8(13)14-2/h3H,4-6H2,1-2H3 |
InChI Key |
LPDVHOJIYAQZDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)CN2C=C(N=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
A Pd(OAc)₂/BINAP catalytic system facilitates coupling between 5-chloro-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile and intermediates derived from methyl piperidin-3-ylcarbamates. Key steps include:
-
Base : Cs₂CO₃ (3 equiv) in dioxane at 80°C.
-
Ligand : BINAP (0.14 equiv) for stabilizing Pd intermediates.
-
Time : 20 minutes under N₂ atmosphere.
This method achieves yields up to 87% for analogous triazole-pyrimidine hybrids.
Adaptability to Target Compound
One-Pot Synthesis Using Carboxylic Esters
OBO Intermediate Strategy
A one-pot procedure converts (3-methyloxetan-3-yl)methyl carboxylic esters to 3-thiomethyltetrazines, which are further functionalized:
-
Activation : React ester with OBO orthoester under pyridine (3 equiv).
-
Condensation : Introduce hydrazine derivatives at 80°C.
-
Oxidation : H₂O₂ or MnO₂ to form triazole.
Table 1: Optimization of One-Pot Conditions
| Entry | Base | Equiv | Temp | Time | Yield |
|---|---|---|---|---|---|
| 8 | Pyridine | 3.0 | 80°C | 20 min | 54% |
| 9 | Pyridine | 3.0 | 80°C | 20 min | 75% |
| 10 | Pyridine | 3.0 | 80°C | 20 min | 87% |
Application to Target Compound
By substituting tetrazine precursors with methyl azidoacetate, this method generates the triazole ester directly. The oxetane group remains intact due to the mild conditions.
Nucleophilic Substitution and Protection/Deprotection Approaches
Stepwise Synthesis from 1,2,4-Triazole
A patent describes a regioselective route for analogous triazole esters:
-
N-Methylation : 1,2,4-Triazole + CH₃Cl → 1-methyl-1,2,4-triazole (KOH/EtOH, reflux).
-
Protection : 5-position bromination using n-BuLi/dibromomethane.
-
Carboxylation : LDA/CO₂ → 3-carboxylic acid.
-
Esterification : SOCl₂/MeOH → methyl ester.
-
Deprotection : Pd/C/H₂ or Zn/AcOH → final product.
Table 2: Key Steps and Yields
| Step | Reagents | Yield |
|---|---|---|
| N-Methylation | CH₃Cl, KOH, EtOH | 68% |
| Carboxylation | LDA, CO₂, THF | 72% |
| Esterification | SOCl₂, MeOH | 85% |
| Deprotection | Pd/C, H₂, DBU | 90% |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability, while the carboxylate ester group can facilitate its transport across cell membranes .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Analysis
- Oxetane vs. Benzyl Groups: The target compound’s oxetane ring provides reduced steric hindrance and improved solubility compared to aromatic substituents like 2,6-difluorobenzyl in Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate .
- Oxetane vs. Azetidine : Replacing oxetane with azetidine (a four-membered amine ring) in 1-((1-methylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid introduces basicity, altering solubility and pharmacokinetics .
Functional Group Impact
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound offers hydrolytic stability and higher lipophilicity compared to carboxylic acid derivatives (e.g., 1-[(3-ethyloxetan-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid) . Acid derivatives may exhibit better water solubility but require pH-sensitive formulations.
- Cyclobutane vs. Oxetane : Methyl 1-(1-butyl-3-oxocyclobutyl)-1H-1,2,3-triazole-4-carboxylate features a strained cyclobutane ring, which may influence conformational rigidity and metabolic stability .
Biological Activity
Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 1710302-05-8) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃N₃O₃ |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 1710302-05-8 |
| Structure | Chemical Structure |
-
Anticancer Activity :
- The compound exhibits significant anticancer properties, particularly against lung cancer cell lines such as A549. Studies indicate that triazole derivatives can induce apoptosis and cell cycle arrest in cancer cells.
- For instance, a study highlighted that triazole-containing compounds could synergize with existing cancer therapies to enhance their efficacy while reducing toxicity .
-
Antimicrobial Properties :
- Methyl 1-((3-methyloxetan-3-yl)methyl)-1H-1,2,3-triazole derivatives have shown promising antibacterial and antifungal activities. These compounds interfere with microbial cell wall synthesis and disrupt membrane integrity.
Structure-Activity Relationships (SAR)
Research indicates that modifications in the structure of triazole derivatives can significantly impact their biological activity. Key findings include:
- Substituent Effects : The presence of specific substituents at various positions on the triazole ring can enhance or diminish anticancer activity. For example, introducing electron-withdrawing groups has been associated with increased potency against A549 cells .
- Linker Variations : The choice of linker between the triazole moiety and other functional groups affects both the solubility and bioactivity of the compounds. Studies suggest that flexible linkers tend to improve cellular uptake and bioavailability .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various triazole derivatives against multiple cancer cell lines. This compound was tested alongside known chemotherapeutics:
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Methyl 1-((3-methyloxetan-3-yl)methyl)-... | 27.89 | A549 |
| Chrysin | 8.80 | A549 |
| Etoposide | 24.15 | A549 |
The results indicate that while the compound is less potent than Chrysin, it still shows significant activity warranting further investigation .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
These findings suggest that the compound possesses moderate antibacterial and antifungal activities .
Q & A
Basic Question
- In vitro assays : Test antimicrobial activity via microdilution (MIC/MBC) against Gram-positive/negative strains.
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to evaluate IC₅₀ values .
Advanced Question
Investigate structure-activity relationships (SAR) by synthesizing analogs (e.g., ester-to-amide conversions) to enhance target binding. Molecular docking (AutoDock Vina) against bacterial enzymes (e.g., dihydrofolate reductase) identifies key interactions (H-bonding with triazole N-atoms) .
How does the methyloxetan moiety influence the compound’s stability and reactivity?
Basic Question
The methyloxetan group enhances solubility in polar solvents (e.g., DMSO, methanol) while maintaining hydrolytic stability under neutral conditions. Assess via:
- Stability studies : Incubate in PBS (pH 7.4, 37°C) for 72 hours; monitor degradation by HPLC .
Advanced Question
Under acidic conditions (pH <3), the oxetane ring undergoes ring-opening, forming a diol byproduct. Kinetic studies (NMR) reveal a first-order rate constant (k = 1.2 × 10⁻³ min⁻¹) at 25°C .
What analytical techniques are critical for purity assessment and characterization?
Basic Question
- HPLC : C18 column, 70:30 acetonitrile/water, UV detection at 254 nm. Purity >95% required for biological testing.
- NMR : ¹H/¹³C spectra confirm substituent integration and absence of regioisomers .
Advanced Question
High-resolution mass spectrometry (HRMS) identifies isotopic patterns and validates molecular formula (e.g., [M+H]⁺ at m/z 266.1024 for C₁₁H₁₅N₃O₃). TGA/DSC evaluates thermal stability (decomposition onset >200°C) .
How can computational modeling guide the design of derivatives with improved pharmacokinetics?
Advanced Question
- ADMET prediction : Use SwissADME to assess bioavailability (Lipinski’s rule compliance: MW <500, LogP <5).
- Metabolic stability : CYP450 enzyme interaction simulations (e.g., CYP3A4) predict hepatic clearance rates. Modify the ester group to carbamate to reduce first-pass metabolism .
What contradictions exist in reported biological data for similar triazole derivatives?
Advanced Question
Some studies report potent antifungal activity (MIC <1 µg/mL), while others show inactivity due to divergent assay conditions (e.g., pH-dependent solubility). Resolve discrepancies by standardizing testing protocols (CLSI guidelines) and using logarithmic-phase microbial cultures .
How can regioselectivity challenges in triazole synthesis be mitigated?
Advanced Question
- Catalyst screening : Replace Cu(I) with Ru(II) complexes (e.g., Cp*RuCl(PPh₃)₂) to enforce 1,5-selectivity.
- Solvent effects : Use tert-butanol to suppress side reactions (e.g., alkyne dimerization) .
What are the limitations of current synthetic methods for scaling up this compound?
Advanced Question
- Safety concerns : Azide intermediates are explosive; employ flow chemistry for safer handling.
- Purification challenges : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
How can derivatization of the carboxylate group expand the compound’s applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
